
2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide, also known as BTEA, is a chemical compound that has gained attention in the scientific community due to its potential as a pharmaceutical drug. This compound belongs to the family of N-alkylated acetamides and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide is not fully understood. However, it has been proposed that this compound may exert its antitumor effects through the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound may also reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the expression of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix and play a role in cancer cell invasion and metastasis. This compound has also been found to reduce the expression of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, this compound has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide has several advantages for lab experiments. It is a relatively stable compound and can be synthesized with high purity and yield. This compound has also been found to exhibit low toxicity in animal models. However, one limitation of this compound is its poor solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide. One area of research is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of this compound and its potential as a therapeutic agent for various diseases. Additionally, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects.
Synthesis Methods
The synthesis of 2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide involves the reaction of 2-bromo-4-tert-butylphenol with ethyl acetate in the presence of sodium hydride. The product is then purified through recrystallization. This method has been reported to yield this compound with high purity and yield.
Scientific Research Applications
2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide has been studied extensively for its potential as a pharmaceutical drug. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. This compound has also been shown to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. Additionally, this compound has been found to reduce inflammation in animal models of arthritis and inhibit the production of reactive oxygen species in vitro.
properties
IUPAC Name |
2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-5-16-13(17)9-18-12-7-6-10(8-11(12)15)14(2,3)4/h6-8H,5,9H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVSVJHLIKGUEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)COC1=C(C=C(C=C1)C(C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


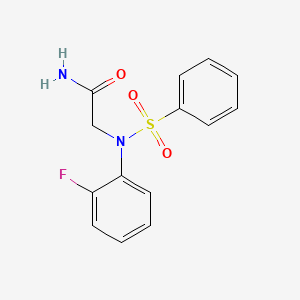
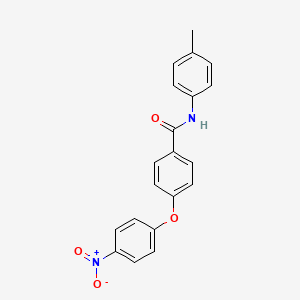


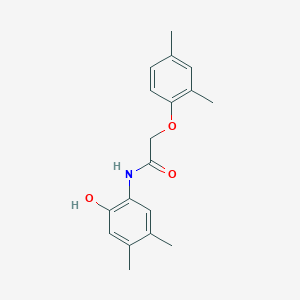
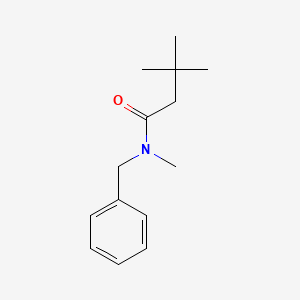
![1-[4-(2-chloro-4-nitrophenoxy)benzoyl]pyrrolidine](/img/structure/B5713738.png)
![dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate](/img/structure/B5713742.png)
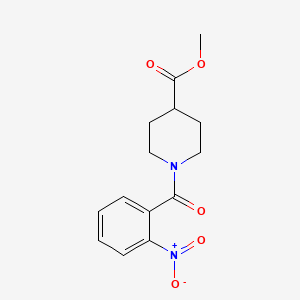
![N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5713760.png)
![N-cyclopentyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5713766.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5713775.png)
![4-methyl-2-[3-(trifluoromethyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5713781.png)